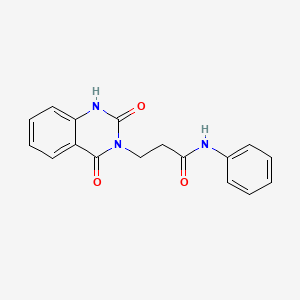

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(2,4-dioxo-1H-quinazolin-3-yl)-N-phenylpropanamide” is a chemical compound that belongs to the class of quinazoline derivatives. It has a molecular weight of 310.31 .

Synthesis Analysis

The synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide was carried out by alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in dimethylformamide environment with excess of potassium carbonate at a temperature 70-80 ˚С .Molecular Structure Analysis

The structure of the synthesized compounds was proved by elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method . The compound contains total 38 bond(s); 23 non-H bond(s), 10 multiple bond(s), 5 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 urea (-thio) derivative(s), 1 imide(s) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene .Physical and Chemical Properties Analysis

The compound has a molecular weight of 310.31 . More detailed physical and chemical properties are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Antiviral Applications

One study demonstrated the efficacy of novel 2,3-disubstituted quinazolin-4(3H)-ones, synthesized using microwave techniques, against a range of viruses including influenza A, severe acute respiratory syndrome corona, dengue, yellow fever, and others. The compounds exhibited significant antiviral activity, with specific derivatives showing high selectivity and potency against avian influenza (H5N1) and moderate activity against Venezuelan equine encephalitis and Tacaribe viruses (Selvam et al., 2007).

Antibacterial Applications

Another study focused on the synthesis of novel 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-ones, which were tested for antibacterial activity. Two compounds emerged as highly active against Proteus vulgaris and Bacillus subtilis, showcasing the antibacterial potential of these quinazolinone derivatives (Appani et al., 2016).

Antitumor Applications

In the context of antitumor research, a derivative known as CB30865, a quinazolin-4-one antitumor agent, demonstrated high growth-inhibitory activity through a folate-independent mechanism. Researchers sought more water-soluble analogues for in vivo evaluation, finding several compounds with significantly improved water solubility and up to 6-fold increased cytotoxicity compared to CB30865, retaining its unique biochemical characteristics (Bavetsias et al., 2002).

Eigenschaften

IUPAC Name |

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-15(18-12-6-2-1-3-7-12)10-11-20-16(22)13-8-4-5-9-14(13)19-17(20)23/h1-9H,10-11H2,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDLDRTZJROHMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2839743.png)

![4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2839747.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2839751.png)

![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2839764.png)